

UV absorption spectrum and molar absorptivity of TPO.

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Compound of Interest

Compound Name:	Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
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An In-depth Technical Guide to the UV Absorption Spectrum and Molar Absorptivity of **Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as TPO, is a highly efficient Type I photoinitiator used extensively in UV-curable formulations such as inks, coatings, adhesives, and in 3D printing resins.^{[1][2][3]} Its primary function is to absorb ultraviolet (UV) light and subsequently generate free radicals, which initiate the polymerization of monomers and oligomers.^{[4][5]} A thorough understanding of its UV absorption spectrum and molar absorptivity is critical for optimizing curing processes, particularly when matching the photoinitiator's absorption characteristics with the emission spectrum of the UV light source.^{[5][6]} This guide provides a detailed overview of the UV absorption properties of TPO, experimental protocols for its characterization, and a visualization of its photochemical mechanism.

UV Absorption Spectrum and Molar Absorptivity of TPO

TPO exhibits a broad absorption profile in the UV-A and visible light regions, which makes it particularly effective for curing thicker films and pigmented systems.[\[2\]](#)[\[7\]](#) Unlike many photoinitiators, TPO's absorption extends into the longer wavelength UV and even the visible light spectrum (around 400 nm), which contributes to its low-yellowing characteristics through a photobleaching effect.[\[7\]](#)[\[8\]](#) The absorption maxima (λ_{max}) and molar absorptivity (ϵ), a measure of how strongly a chemical species absorbs light at a given wavelength, can be influenced by the solvent used.

Quantitative Data Summary

The following table summarizes the key absorption properties of TPO found in the literature.

Property	Value	Solvent / Conditions	Reference(s)
Absorption Peaks (λ_{max})	~368 nm	Not specified	[1]
385 nm, 290 nm, 235 nm	Not specified	[9]	
350 - 420 nm (peak ~380-400 nm)	Not specified	[7] [8]	
Molar Absorptivity (ϵ)	$\sim 680 \text{ M}^{-1} \text{ cm}^{-1}$ at 365 nm	4 mM aqueous solution (TPO nanoparticles)	[10]

Note: Molar absorptivity values can vary significantly based on the solvent and specific experimental setup. The absorption spectrum of TPO is known to extend from approximately 250 nm to 420 nm.[\[2\]](#)[\[5\]](#)

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

This section details a general methodology for determining the UV-Vis absorption spectrum and molar absorptivity of TPO.

1. Objective: To measure the absorbance of TPO in a specific solvent over a range of UV and visible wavelengths (typically 200-500 nm) and to calculate the molar absorptivity (ϵ) at its absorption maxima (λ_{max}).

2. Materials and Equipment:

- **Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide** (TPO), high purity
- Spectroscopic grade solvent (e.g., methanol, acetonitrile)[6][11][12]
- Dual-beam UV-Vis Spectrophotometer (e.g., Agilent 8453, Perkin Elmer)[6][11]
- Matched quartz cuvettes (1 cm path length)[11]
- Analytical balance
- Volumetric flasks and pipettes

3. Procedure:

- Preparation of Stock Solution: Accurately weigh a precise amount of TPO and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.01 wt%).[11][12] Ensure the TPO is fully dissolved.
- Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
- Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvette.
- Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the TPO solution before filling it with the solution. Place the sample cuvette back into the spectrophotometer.
- Spectral Acquisition: Scan the sample to record the absorbance spectrum. The resulting graph will plot absorbance versus wavelength.

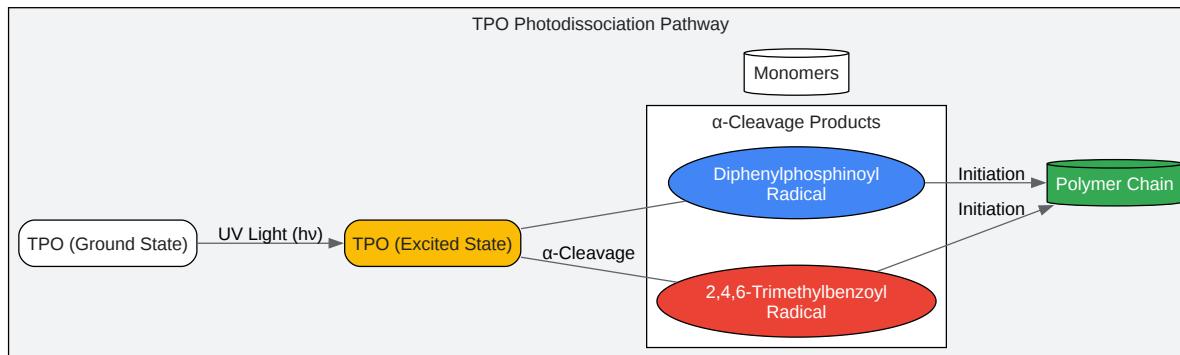
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}) from the spectrum.
 - Record the absorbance value (A) at each λ_{max} .
 - Calculate the molar absorptivity (ϵ) using the Beer-Lambert Law: $A = \epsilon bc$ ^[6]
 - Where:
 - A is the measured absorbance (dimensionless).
 - ϵ is the molar absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$).
 - b is the path length of the cuvette (typically 1 cm).
 - c is the molar concentration of the TPO solution (mol L^{-1}).

Photochemical Mechanism of TPO

TPO is a Norrish Type I photoinitiator, meaning it undergoes a unimolecular bond cleavage (α -cleavage) upon absorption of UV light to directly form two free radicals.^{[1][4]} This process is highly efficient and is the basis for its function in initiating polymerization.^[4]

- Photoexcitation: The TPO molecule absorbs a photon of UV light, transitioning it from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state.^[9]
- α -Cleavage: From the excited triplet state, the molecule undergoes rapid cleavage of the relatively weak carbon-phosphorous bond.^[9]
- Radical Formation: This cleavage results in the formation of two distinct radical species: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical.^{[9][13]}
- Polymerization Initiation: Both of these radical species are capable of attacking the double bonds of monomers (e.g., acrylates), thereby initiating the polymerization chain reaction that leads to the curing of the formulation.^[1]

The following diagram illustrates the photodissociation pathway of TPO.



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Caption: Photodissociation of TPO into free radicals upon UV light absorption.

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